molecular formula C11H10O4S B2850304 3-(But-2-yn-1-ylsulfonyl)benzoic acid CAS No. 1247835-19-3

3-(But-2-yn-1-ylsulfonyl)benzoic acid

Cat. No.: B2850304
CAS No.: 1247835-19-3
M. Wt: 238.26
InChI Key: CLWNXZCHZUEJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(But-2-yn-1-ylsulfonyl)benzoic acid” is a chemical compound . It is a derivative of benzoic acid, which is a white or colorless solid organic compound with the formula C6H5COOH . The structure of benzoic acid consists of a benzene ring (C6H6) with a carboxyl (−C(=O)OH) substituent .


Synthesis Analysis

The synthesis of benzoic acid derivatives like “this compound” can involve various methods. For instance, benzoic acid can be synthesized from Grignard reagents . The Grignard synthesis of a carboxylic acid (R-COOH) is achieved by a carbonization step by bubbling carbon dioxide, gaseous CO2, into a solution in THF or diethyl ether of the reagent .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. For example, experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of benzoic acid derivatives are provided using the B3LYP/6-311++G(d,p) basis set .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For example, a modification of the extractions previously discussed in this chapter is to perform a chemical reaction in the separatory funnel in order to change the polarity and therefore partitioning of a compound in the aqueous and organic layers .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For example, the solubility of the compound in the solvent used for recrystallization is important . In the ideal case, the solvent would completely dissolve the compound to be purified at high temperature, usually the boiling point of the solvent, and the compound would be completely insoluble in that solvent at room temperature or at zero oC .

Mechanism of Action

The mechanism of action of “3-(But-2-yn-1-ylsulfonyl)benzoic acid” can be complex and depends on its use. For instance, benzoic acid derivatives can have antiviral activity . In this case, the compound can suppress NP and M1 protein expression levels during the late stages of viral biosynthesis and inhibit NA activity, which may influence virus release .

Safety and Hazards

The safety and hazards of “3-(But-2-yn-1-ylsulfonyl)benzoic acid” can be determined from its Safety Data Sheet . For example, it may form combustible dust concentrations in air, cause skin irritation, cause serious eye damage, and cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions of “3-(But-2-yn-1-ylsulfonyl)benzoic acid” can be diverse. For instance, biochar has been proven to improve soil quality, which can potentially reduce the formation of allelochemicals by plants, alleviating allelopathy . Another direction could be the development of new antiviral chemicals, as benzoic acid derivatives have shown antiviral activity .

Properties

IUPAC Name

3-but-2-ynylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4S/c1-2-3-7-16(14,15)10-6-4-5-9(8-10)11(12)13/h4-6,8H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWNXZCHZUEJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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